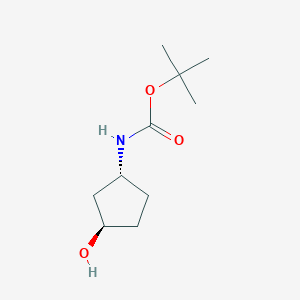

tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

Description

tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate (CAS: 1290191-64-8) is a chiral carbamate derivative featuring a cyclopentyl ring with a hydroxyl group at the 3-position and a tert-butyl carbamate group. Its molecular formula is C₁₀H₁₉NO₃, with a molecular weight of 201.26 g/mol . The compound is typically stored under dry, sealed conditions at 2–8°C to preserve stability.

Properties

IUPAC Name |

tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUKINULYZANSP-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207729-04-2 | |

| Record name | rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Structural and Stereochemical Foundations

The compound features a cyclopentane ring with (1R,3R) stereochemistry, a tertiary hydroxyl group at C3, and a tert-butoxycarbonyl (Boc)-protected amine at C1. Its molecular formula (C₁₀H₁₉NO₃) and weight (201.26 g/mol) are consistent with carbamate derivatives. The stereochemistry is confirmed via SMILES notation (O=C(OC(C)(C)C)N[C@H]1CC@HCC1), which specifies the R-configuration at both chiral centers.

Key challenges in synthesis include:

- Stereoselective formation of the (1R,3R)-cyclopentanol backbone.

- Selective Boc protection of the amine without disturbing the hydroxyl group.

Synthetic Routes and Methodologies

Asymmetric Synthesis of (1R,3R)-3-Aminocyclopentanol

The precursor (1R,3R)-3-aminocyclopentanol is synthesized via stereoselective epoxide ring-opening or chiral reduction strategies:

Epoxide Ring-Opening with Ammonia

Cyclopentene oxide is treated with ammonia under controlled conditions to yield the trans-diol amine. Asymmetric induction is achieved using chiral catalysts or resolving agents. For example:

$$

\text{Cyclopentene oxide} + \text{NH}_3 \xrightarrow{\text{chiral catalyst}} (1R,3R)\text{-3-aminocyclopentanol}

$$

Yields and enantiomeric excess (ee) depend on catalyst selection (e.g., Jacobsen catalysts).

Reduction of Cyclic Ketoximes

Cyclopentanone oxime undergoes stereoselective reduction using borane complexes or enzymatic methods. For instance, BH₃·THF with a chiral ligand produces the (1R,3R) diastereomer.

Boc Protection of the Amine

The amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF):

$$

(1R,3R)\text{-3-aminocyclopentanol} + (\text{Boc})_2\text{O} \xrightarrow{\text{base}} \text{tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate}

$$

Optimized conditions :

Process Optimization and Scalability

Solvent and Temperature Effects

Analytical Characterization

Spectroscopic Data

Applications in Pharmaceutical Synthesis

The compound serves as a key intermediate in DNA-PK inhibitors (e.g., WO2023036156A1). In Example 3 of the patent, it is coupled with purine derivatives to yield potent kinase inhibitors: $$ \text{this compound} \xrightarrow{\text{Deprotection}} \text{(1R,3R)-3-aminocyclopentanol} \xrightarrow{\text{Coupling}} \text{Target inhibitor} $$

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 3-position of the cyclopentyl ring undergoes oxidation under controlled conditions. Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP).

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| PCC in CH₂Cl₂ | RT, 4–6 hours | 3-Oxocyclopentylcarbamate | 78% | |

| DMP in THF | 0°C to RT, 2 hours | 3-Oxocyclopentylcarbamate | 85% |

Key Findings :

-

Oxidation preserves the carbamate group but converts the hydroxyl to a ketone.

-

Stereochemistry at the 1R and 3R positions remains unchanged during oxidation .

Reduction Reactions

The ketone derivative (3-oxocyclopentylcarbamate) can be reduced back to the hydroxyl form or further to a methylene group.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ in MeOH | 0°C, 30 minutes | (1R,3R)-3-Hydroxycyclopentylcarbamate | 92% | |

| LiAlH₄ in Et₂O | Reflux, 2 hours | (1R,3R)-3-Aminocyclopentanol (after hydrolysis) | 68% |

Mechanistic Insight :

-

Sodium borohydride selectively reduces the ketone without affecting the carbamate .

-

Lithium aluminum hydride reduces both the ketone and carbamate, requiring subsequent hydrolysis to yield the amine .

Transesterification and Deprotection

The tert-butyl carbamate group is cleaved under acidic or basic conditions to release the free amine.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HCl in i-PrOH | RT, 4 hours | (1R,3R)-3-Aminocyclopentanol hydrochloride | 95% | |

| TFA in CH₂Cl₂ | 0°C to RT, 1 hour | (1R,3R)-3-Hydroxycyclopentylamine | 89% |

Applications :

-

Deprotection is critical in pharmaceutical synthesis, enabling the incorporation of the amine into drug candidates .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions, forming ethers or esters.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| TsCl, Et₃N in CH₂Cl₂ | RT, 12 hours | Tosylate derivative | 83% | |

| Ac₂O, DMAP in CH₂Cl₂ | 40°C, 6 hours | Acetylated carbamate | 90% |

Notable Observations :

-

Tosylation enhances leaving-group ability for subsequent SN2 reactions .

-

Acetylation stabilizes the hydroxyl group against oxidation during storage .

Hydrolysis Reactions

Controlled hydrolysis of the carbamate moiety yields cyclopentanol derivatives.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O, NaOH (1M) | Reflux, 8 hours | (1R,3R)-3-Hydroxycyclopentylamine | 75% | |

| LiOH in THF/H₂O | RT, 24 hours | (1R,3R)-3-Hydroxycyclopentanol | 82% |

Stereochemical Integrity :

Comparative Reactivity Table

A comparison of reaction outcomes under varying conditions highlights key trends:

| Reaction Type | Optimal Reagent | Yield Range | Stereospecificity | Functional Group Tolerance |

|---|---|---|---|---|

| Oxidation | Dess-Martin periodinane | 78–85% | High | Moderate |

| Reduction | NaBH₄ | 68–92% | High | High |

| Deprotection | HCl in i-PrOH | 89–95% | High | Low |

| Substitution | Ac₂O/DMAP | 83–90% | Moderate | High |

Scientific Research Applications

tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a protective group in peptide synthesis.

Medicine: Explored for its potential use in drug development due to its stability and reactivity.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate involves its ability to act as a protecting group for hydroxyl and amine functionalities. The tert-butyl carbamate group can be selectively removed under acidic conditions, allowing for the controlled release of the protected functional group. This property is particularly useful in multi-step organic syntheses where selective deprotection is required .

Comparison with Similar Compounds

Key Properties:

- Structural Features : Stereospecific (1R,3R) configuration, hydroxyl group (polar), and tert-butyl carbamate (hydrolysis-resistant protecting group).

- Safety : Classified with GHS hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H332 (harmful if inhaled), and H335 (respiratory irritation) .

- Applications : Widely used as an intermediate in pharmaceutical synthesis, particularly for amine protection in drug discovery .

The compound is compared to structurally related carbamates, focusing on stereochemistry, functional groups, and applications.

Structural Analogues

Table 1: Comparative Analysis of Structural Analogues

Commercial Availability and Cost

Biological Activity

tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate is a carbamate compound notable for its unique structural features, including a tert-butyl group and a hydroxycyclopentyl moiety. With a molecular formula of C10H19NO3 and a molecular weight of approximately 201.26 g/mol, this compound has garnered interest for its potential biological activities and applications in medicinal chemistry.

The compound is characterized by:

- Molecular Formula : C10H19NO3

- Molecular Weight : 201.26 g/mol

- Predicted pKa : 12.27 (indicating basic characteristics)

- Density : Approximately 1.08 g/cm³

- Appearance : Solid with high purity levels (exceeding 98%) in commercial preparations.

The presence of the carbamate functional group allows for hydrolysis reactions, yielding amines and carbonic acid derivatives, and facilitates nucleophilic substitution reactions due to the electrophilic nature of the carbonyl carbon in the carbamate structure.

The mechanism of action involves:

- Enzyme Interaction : The carbamate group can act as a reversible inhibitor by forming covalent bonds with active sites on enzymes, blocking substrate access.

- Hydrogen Bonding : The hydroxyl group enhances binding affinity and specificity through hydrogen bonding interactions with biological receptors or enzymes.

Potential Therapeutic Applications

Compounds with similar structures have been studied for their roles in modulating pathways relevant to diseases such as cancer and autoimmune disorders. The ability of this compound to interact with specific biological targets may contribute to its pharmacological properties .

Case Studies

While direct case studies on this specific compound are scarce, the following examples illustrate the potential therapeutic applications of structurally related compounds:

- Cancer Therapy : Compounds with similar cyclopentane structures have shown promise in inhibiting tumor growth through modulation of signaling pathways involved in cell proliferation.

- Autoimmune Disorders : Investigations into related carbamates have indicated their potential to modulate immune responses, offering avenues for treatment in conditions like rheumatoid arthritis.

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Tert-butyl and hydroxycyclopentyl moieties | Potential therapeutic agent |

| Tert-Butylphenol | Phenolic structure | Antioxidant properties |

| Tert-Butylhydroquinone | Hydroquinone structure | Mitigates oxidative stress |

Q & A

Basic: How can researchers optimize the synthesis of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate to ensure high enantiomeric purity?

Answer:

The synthesis typically involves carbamate protection of the amine group in the cyclopentanol derivative. Key steps include:

- Protection Strategy : Use tert-butyloxycarbonyl (Boc) anhydride or Boc-Cl in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine or DMAP) to protect the amine .

- Stereochemical Control : Ensure precise temperature control (-10°C to 25°C) during the reaction to minimize racemization. Chiral HPLC or NMR (e.g., using Mosher’s acid derivatives) should validate enantiomeric purity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) improves yield and purity .

Basic: What characterization techniques are critical for confirming the structure and stereochemistry of this compound?

Answer:

- NMR Spectroscopy :

- 1H/13C NMR : Verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and cyclopentanol hydroxyl (δ ~1.8–2.2 ppm). The (1R,3R) stereochemistry can be confirmed via coupling constants (e.g., J values for vicinal protons on the cyclopentane ring) .

- 2D NMR (COSY, HSQC) : Assign spatial correlations between hydroxy and carbamate groups .

- Infrared Spectroscopy (IR) : Confirm carbamate C=O stretch (~1680–1720 cm⁻¹) and hydroxyl O-H stretch (~3200–3500 cm⁻¹) .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) with isopropanol/hexane eluents resolve enantiomers and quantify purity .

Basic: What are the recommended handling and storage protocols to maintain stability?

Answer:

- Storage : Keep in amber vials under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the Boc group. Room-temperature storage is acceptable short-term (<1 month) if desiccated .

- Handling : Use gloveboxes or fume hoods with P95 respirators to avoid inhalation. Wear nitrile gloves and lab coats to prevent dermal exposure .

- Decomposition Risks : Avoid strong acids/bases (e.g., TFA or NaOH), which cleave the Boc group. Monitor for color changes (yellowing indicates degradation) .

Advanced: How can researchers resolve contradictions in reported stability data for this compound under acidic conditions?

Answer:

Contradictory stability reports may arise from variations in:

- Acid Concentration : Test degradation kinetics at pH 1–6 (e.g., HCl or acetate buffers) using HPLC to quantify residual compound. Boc cleavage is pH-dependent, with faster degradation below pH 3 .

- Temperature : Accelerated stability studies (40–60°C) under controlled humidity (e.g., 75% RH) can model long-term storage .

- Analytical Validation : Use LC-MS to identify degradation byproducts (e.g., cyclopentanol derivatives or urea formation) .

Advanced: What strategies are effective for enantioselective synthesis of the (1R,3R) isomer?

Answer:

- Chiral Catalysts : Employ Sharpless asymmetric dihydroxylation or enzymatic resolution (e.g., lipases) to generate the cis-cyclopentanol precursor .

- Dynamic Kinetic Resolution (DKR) : Use palladium or ruthenium catalysts to invert stereochemistry during carbamate formation .

- Chromatographic Separation : Preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) isolates the desired enantiomer .

Advanced: How can computational modeling aid in predicting reaction pathways and byproduct formation?

Answer:

- DFT Calculations : Optimize transition states for Boc protection/deprotection steps using Gaussian or ORCA software. Predict regioselectivity and activation energies .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DCM) on reaction rates and stereochemical outcomes .

- Machine Learning : Train models on existing carbamate reaction datasets to predict optimal conditions (e.g., solvent, catalyst, temperature) .

Advanced: What experimental approaches identify and mitigate byproducts during large-scale synthesis?

Answer:

- Reaction Monitoring : Use in situ IR or Raman spectroscopy to detect intermediates (e.g., isocyanate formation) .

- Byproduct Analysis : LC-MS and HRMS identify dimers (e.g., urea derivatives) or oxidized cyclopentane rings .

- Process Optimization : Add radical scavengers (e.g., BHT) to prevent oxidation or use flow chemistry to enhance mixing and reduce side reactions .

Basic: What are the critical parameters for scaling up the synthesis from milligram to gram quantities?

Answer:

- Solvent Selection : Replace THF with safer solvents (e.g., 2-MeTHF) for better scalability and lower toxicity .

- Heat Management : Use jacketed reactors with controlled cooling to dissipate exothermic heat during Boc protection .

- Yield Optimization : Conduct Design of Experiments (DoE) to balance stoichiometry, temperature, and reaction time .

Advanced: How can researchers validate the absence of genotoxicity or ecotoxicity in this compound?

Answer:

- Ames Test : Use Salmonella typhimurium strains (TA98, TA100) to assess mutagenicity .

- Ecotoxicity Assays : Perform Daphnia magna acute toxicity tests (48-hour LC50) and algal growth inhibition studies .

- QSAR Modeling : Predict toxicity endpoints (e.g., LD50) using EPA’s TEST software or OECD Toolbox .

Advanced: What are the challenges in crystallizing this compound, and how can they be addressed?

Answer:

- Polymorphism : Screen solvents (e.g., ethanol, acetonitrile) and additives (e.g., seed crystals) to stabilize the desired polymorph .

- Hydroscopicity : Use anhydrous solvents and controlled humidity (<30% RH) during crystallization .

- X-ray Diffraction : Resolve crystal packing issues by co-crystallizing with chiral co-formers (e.g., tartaric acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.